

physical characteristics of 1-Boc-3-Hydroxymethyl-5-methylindole

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Compound of Interest

Compound Name: 1-Boc-3-Hydroxymethyl-5-methylindole

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An In-depth Technical Guide to the Physical Characteristics of **1-Boc-3-Hydroxymethyl-5-methylindole**

Introduction

1-Boc-3-Hydroxymethyl-5-methylindole is a key heterocyclic building block frequently utilized in medicinal chemistry and organic synthesis. As a derivative of indole, a privileged scaffold in drug discovery, its specific substitution pattern—featuring a tert-butyloxycarbonyl (Boc) protecting group on the indole nitrogen, a hydroxymethyl group at the 3-position, and a methyl group at the 5-position—offers versatile handles for further chemical modification. This guide, prepared from the perspective of a Senior Application Scientist, provides a comprehensive overview of its core physical properties, detailed analytical methodologies for its characterization, and essential handling protocols. The focus is not merely on presenting data, but on explaining the causality behind the analytical choices, ensuring a robust and reproducible understanding for researchers in drug development.

Section 1: Core Physicochemical Properties

The fundamental physical and chemical properties of a compound are the cornerstone of its application in research and development. They dictate solvent selection for reactions and purification, storage conditions, and the choice of analytical techniques. The properties for **1-Boc-3-Hydroxymethyl-5-methylindole** are summarized below.

Property	Value	Source(s)
CAS Number	914349-03-4	[1][2]
Molecular Formula	C ₁₅ H ₁₉ NO ₃	[1][2]
Molecular Weight	261.32 g/mol	[1][2]
Appearance	Data not consistently available; may present as a liquid or solid.	[1]
Purity	Typically supplied at ≥95% or ≥97% for laboratory use.	[1][2]
Solubility	Insoluble in water; soluble in organic solvents like ethanol, ethyl ether, and benzene.[3][4]	

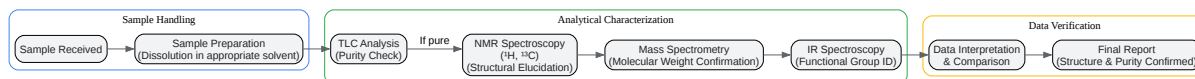
Note: Experimental data such as melting point and boiling point are not consistently reported in publicly available literature, which is common for complex organic molecules that may not have been fully characterized for these specific properties or may decompose upon heating.

Section 2: Spectroscopic & Analytical Characterization

A multi-technique analytical approach is essential for the unambiguous confirmation of the structure and purity of **1-Boc-3-Hydroxymethyl-5-methylindole**. The following section details the standard protocols and the rationale behind their application.

Analytical Workflow Overview

The logical flow for confirming the identity and purity of a synthesized or procured batch of this compound is crucial for experimental success. It ensures that the material meets the required specifications before being committed to further synthetic steps.



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Caption: Logical workflow for the comprehensive characterization of **1-Boc-3-Hydroxymethyl-5-methylindole**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for the structural elucidation of organic molecules. Both ^1H and ^{13}C NMR are required to confirm the connectivity of the atoms in **1-Boc-3-Hydroxymethyl-5-methylindole**.

Expertise & Causality: The choice of deuterated solvent is critical. Chloroform- d (CDCl_3) is an excellent first choice as the compound is expected to be soluble, and its signal at 7.26 ppm provides a convenient internal reference.^[5] The presence of distinct functional groups (Boc, hydroxymethyl, indole ring) leads to a predictable spectrum.

Predicted ^1H NMR Spectral Data (in CDCl_3):

- ~8.0-7.0 ppm: Aromatic protons on the indole ring. The specific splitting patterns will confirm the substitution at positions 1, 3, and 5.
- ~4.8 ppm: A singlet corresponding to the two protons of the hydroxymethyl ($-\text{CH}_2\text{OH}$) group.
- ~2.4 ppm: A singlet for the three protons of the methyl ($-\text{CH}_3$) group at the 5-position.^[5]
- ~1.6 ppm: A strong singlet integrating to nine protons, characteristic of the tert-butyl group of the Boc protector ($-\text{C}(\text{CH}_3)_3$).^[6]

Predicted ^{13}C NMR Spectral Data (in CDCl_3):

- ~150 ppm: Carbonyl carbon of the Boc group.
- ~140-110 ppm: Carbons of the indole ring system.
- ~84 ppm: Quaternary carbon of the Boc group ($-\text{C}(\text{CH}_3)_3$).
- ~58 ppm: Carbon of the hydroxymethyl group ($-\text{CH}_2\text{OH}$).
- ~28 ppm: Carbon of the Boc methyl groups ($-\text{C}(\text{CH}_3)_3$).^[6]
- ~21 ppm: Carbon of the methyl group at the 5-position.

Step-by-Step Protocol for NMR Analysis:

- **Sample Preparation:** Accurately weigh 5-10 mg of the compound and dissolve it in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl_3) in a standard 5 mm NMR tube.
- **Instrument Setup:** Record the spectrum on a spectrometer operating at a standard frequency (e.g., 400 or 500 MHz for ^1H).
- **Data Acquisition:** Acquire a standard ^1H spectrum. Following this, acquire a ^{13}C spectrum, potentially using techniques like DEPT-135 to differentiate between CH, CH_2 , and CH_3 signals.^[7]
- **Data Processing:** Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction. Calibrate the ^1H spectrum to the residual solvent peak (e.g., CDCl_3 at 7.26 ppm).

Mass Spectrometry (MS)

Mass spectrometry provides crucial information about the molecular weight of the compound, confirming its elemental composition.

Expertise & Causality: Electrospray ionization (ESI) is the preferred method for this molecule. Its polarity and susceptibility to protonation make it ideal for generating ions in the gas phase with minimal fragmentation. The expected observation would be the protonated molecule $[\text{M}+\text{H}]^+$ or a sodium adduct $[\text{M}+\text{Na}]^+$.

Step-by-Step Protocol for ESI-MS Analysis:

- **Sample Preparation:** Prepare a dilute solution of the sample (approx. 0.1 mg/mL) in a solvent suitable for ESI, such as methanol or acetonitrile.
- **Infusion:** Infuse the sample solution directly into the mass spectrometer's ESI source at a low flow rate (e.g., 5-10 $\mu\text{L}/\text{min}$).
- **Data Acquisition:** Acquire the mass spectrum in positive ion mode. Scan a mass range that comfortably includes the expected molecular ion, for instance, from m/z 100 to 500.
- **Data Analysis:** Identify the peak corresponding to the exact mass of the protonated molecule ($[\text{C}_{15}\text{H}_{19}\text{NO}_3 + \text{H}]^+$) at m/z 262.14. The presence of a sodium adduct at m/z 284.12 is also common.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the key functional groups present in the molecule.

Expertise & Causality: The structure contains several IR-active functional groups. The presence of a broad O-H stretch, a sharp N-H (if deprotected), and a strong C=O stretch from the Boc group are key diagnostic peaks.

Predicted IR Absorption Bands:

- $\sim 3400\text{ cm}^{-1}$ (broad): O-H stretching from the hydroxymethyl group.
- $\sim 2975\text{ cm}^{-1}$ (sharp): C-H stretching from the alkyl groups (methyl and Boc).
- $\sim 1700\text{ cm}^{-1}$ (strong): C=O stretching from the Boc carbonyl group.^[6]
- $\sim 1600\text{-}1450\text{ cm}^{-1}$: C=C stretching from the aromatic indole ring.

Step-by-Step Protocol for IR Analysis:

- **Sample Preparation:** If the sample is a solid, a KBr pellet can be prepared. If it is a liquid or oil, a spectrum can be acquired by placing a drop of the neat liquid between two salt (NaCl

or KBr) plates.

- Background Scan: Perform a background scan to subtract atmospheric interference (CO₂, H₂O).
- Sample Scan: Place the prepared sample in the instrument's sample compartment and acquire the spectrum.
- Data Analysis: Identify and label the major peaks, correlating them to the expected functional groups.

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